molecular formula C12H15ClN2S B13479718 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride

Katalognummer: B13479718
Molekulargewicht: 254.78 g/mol
InChI-Schlüssel: WDOMYHRXCDDOOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.

Wirkmechanismus

The mechanism of action of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride
  • 4-(4-Ethylphenyl)-5-ethyl-1,3-thiazol-2-amine hydrochloride
  • 4-(4-Ethylphenyl)-5-methyl-1,3-oxazol-2-amine hydrochloride

Uniqueness

4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the ethyl group at the 4-position of the phenyl ring can influence the compound’s lipophilicity and binding affinity to biological targets.

Eigenschaften

Molekularformel

C12H15ClN2S

Molekulargewicht

254.78 g/mol

IUPAC-Name

4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C12H14N2S.ClH/c1-3-9-4-6-10(7-5-9)11-8(2)15-12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H

InChI-Schlüssel

WDOMYHRXCDDOOA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.